molecular formula C13H21O3PS2 B12778341 Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester CAS No. 102606-64-4

Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester

Katalognummer: B12778341
CAS-Nummer: 102606-64-4
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: WYASLCQNKQXVLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 2535935 is a chemical compound known for its unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BRN 2535935 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. Common reaction conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of BRN 2535935 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include batch or continuous processes, with careful monitoring of reaction parameters to maintain consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions: BRN 2535935 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of BRN 2535935 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions.

Major Products Formed: The major products formed from the reactions of BRN 2535935 depend on the specific reaction and conditions used. These products can include various derivatives and intermediates that are valuable for further research and applications.

Wissenschaftliche Forschungsanwendungen

BRN 2535935 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, BRN 2535935 has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of BRN 2535935 involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Eigenschaften

CAS-Nummer

102606-64-4

Molekularformel

C13H21O3PS2

Molekulargewicht

320.4 g/mol

IUPAC-Name

1-(2-diethoxyphosphorylsulfanylethylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C13H21O3PS2/c1-4-15-17(14,16-5-2)19-11-10-18-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI-Schlüssel

WYASLCQNKQXVLF-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)SCCSC1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.